1-[Chloro(phenyl)acetyl]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2-phenyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZICANKVRIYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407117 | |
| Record name | 1-[chloro(phenyl)acetyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18504-70-6 | |
| Record name | 1-[chloro(phenyl)acetyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity of 1 Chloro Phenyl Acetyl Piperidine
Nucleophilic Substitution Reactions at the α-Carbon
The chlorine atom at the α-position to the carbonyl group is a good leaving group, facilitating nucleophilic substitution reactions. These reactions are fundamental to the derivatization of 1-[chloro(phenyl)acetyl]piperidine.
Carbon-Heteroatom Bond Formations
The substitution of the α-chloro group allows for the introduction of various heteroatoms, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
The reaction of this compound with primary or secondary amines leads to the formation of the corresponding α-amino amides. nih.gov This transformation is a common and effective method for synthesizing these valuable compounds, which are subunits of peptides and proteins and serve as precursors for various heterocyclic compounds. nih.gov The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid generated during the reaction. nih.gov
Commonly used solvents for this reaction include dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF). The choice of solvent and base can influence the reaction's yield and purity. For instance, using polar aprotic solvents like DCM or THF with triethylamine or sodium bicarbonate generally maximizes yields by minimizing hydrolysis of the starting material.
Table 1: Reaction Conditions for α-Amination of this compound
| Amine | Base | Solvent | Product |
| Diethylamine | Triethylamine | Dichloromethane | 1-[(2-Diethylamino-2-phenyl)acetyl]piperidine |
| Morpholine | Potassium Carbonate | Toluene | 1-[(2-Morpholino-2-phenyl)acetyl]piperidine |
| Pyrrolidine | Sodium Bicarbonate | Tetrahydrofuran | 1-[(2-Phenyl-2-pyrrolidino)acetyl]piperidine |
This table presents hypothetical examples based on general reaction principles for α-amination of α-halo amides.
The formation of a carbon-oxygen bond at the α-position can be achieved through reactions with various oxygen-containing nucleophiles. For example, hydrolysis of this compound in the presence of water or a hydroxide (B78521) source will yield the corresponding α-hydroxy amide, 1-[hydroxy(phenyl)acetyl]piperidine.
Alternatively, reaction with alkoxides or carboxylates can lead to the formation of α-alkoxy or α-acyloxy amides, respectively. The synthesis of α-hydroxy amides is of particular interest as they are important intermediates in organic and pharmaceutical synthesis. researchgate.netgoogle.com Methods for their preparation from α-halo acids and amides are well-established. researchgate.netnih.gov
Table 2: α-Oxygenation Reactions of this compound
| Nucleophile | Reagent | Product |
| Water | H₂O | 1-[Hydroxy(phenyl)acetyl]piperidine |
| Methoxide | Sodium Methoxide | 1-[Methoxy(phenyl)acetyl]piperidine |
| Acetate (B1210297) | Sodium Acetate | 1-[(Acetoxy(phenyl))acetyl]piperidine |
This table presents hypothetical examples based on general reaction principles for α-oxygenation of α-halo amides.
The introduction of a sulfur-containing moiety at the α-position is accomplished through the reaction of this compound with thiols or their corresponding thiolates. rsc.org This reaction leads to the formation of α-thioamides. The synthesis of α-thioamides from α-chloroamides is a well-documented process. rsc.org
Two common methods are employed for this transformation. The first involves the reaction with a thiol in the presence of a base like sodium ethoxide in ethanol. rsc.org A second, often more efficient method for N-alkyl amides, utilizes sodium hydride in a solvent such as dimethylformamide (DMF) to generate the thiolate in situ, which then displaces the chloride. rsc.org
Table 3: α-Thiolation Reactions of this compound
| Nucleophile | Base | Solvent | Product |
| Ethanethiol | Sodium Ethoxide | Ethanol | 1-[(Ethylthio)(phenyl)acetyl]piperidine |
| Thiophenol | Sodium Hydride | DMF | 1-[(Phenylthio)(phenyl)acetyl]piperidine |
| Benzyl Mercaptan | Sodium Ethoxide | Ethanol | 1-[(Benzylthio)(phenyl)acetyl]piperidine |
This table presents hypothetical examples based on general reaction principles for α-thiolation of α-halo amides.
Stereochemical Outcomes of Nucleophilic Substitution (S_N1 vs. S_N2)
The stereochemical outcome of nucleophilic substitution reactions at the chiral α-carbon of this compound is dependent on the reaction mechanism, which can be either S_N1 (Substitution Nucleophilic Unimolecular) or S_N2 (Substitution Nucleophilic Bimolecular). masterorganicchemistry.comyoutube.com
The S_N2 mechanism proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. libretexts.orgyoutube.com This "backside attack" results in an inversion of the stereochemical configuration at the chiral center. libretexts.orgyoutube.com S_N2 reactions are favored by strong nucleophiles, polar aprotic solvents, and less sterically hindered substrates. libretexts.org For this compound, which is a secondary halide, the S_N2 pathway is a strong possibility, especially with potent nucleophiles.
The S_N1 mechanism , in contrast, is a two-step process. masterorganicchemistry.com The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. masterorganicchemistry.comjournals.co.za The nucleophile can then attack this flat carbocation from either face with equal probability, leading to a racemic mixture of products (both retention and inversion of configuration). libretexts.orgyoutube.com S_N1 reactions are favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and substrates that can form stable carbocations (tertiary > secondary). libretexts.org Given that this compound is a secondary halide, an S_N1 mechanism could compete with or dominate over S_N2 under appropriate conditions, such as in the presence of a weak nucleophile and a polar protic solvent.
The choice between the S_N1 and S_N2 pathways is influenced by several factors, including the strength of the nucleophile, the solvent polarity, and the steric hindrance around the reaction center. libretexts.org
Radical-Mediated Reactions
In addition to nucleophilic substitution, this compound can potentially undergo reactions involving radical intermediates. The α-halo amide functionality can be a precursor to amidyl radicals under certain conditions. journals.co.za Photochemical reactions, for instance, can initiate the formation of radicals. A study on the photochemical reaction of the similar compound 1-(phenylglyoxylyl)piperidine has shown that it can undergo cyclization reactions, suggesting that this compound might exhibit similar reactivity upon irradiation. rsc.org
Radical cyclizations of α-haloamides are known to form β- and γ-lactams. nih.gov Furthermore, amido-radicals can add to double bonds. journals.co.za While specific research on radical-mediated reactions of this compound is not extensively detailed in the provided context, the general reactivity of α-haloamides suggests potential for such transformations.
Carbon-Carbon Bond Formation via Radical Cyclization
Radical-mediated transformations of α-haloamides that have an appropriately positioned unsaturated bond are a direct method for creating various cyclic compounds. nih.gov This can be achieved using radical initiators, transition metal redox catalysis, or visible light photoredox catalysis. nih.gov
Manganese(III) acetate is a notable reagent for mediating oxidative radical cyclization reactions. nih.gov For instance, the reaction of unsaturated diacyl and alkyl-acyl piperazine (B1678402) derivatives with 1,3-dicarbonyl compounds in the presence of Mn(OAc)₃ leads to the formation of piperazine-containing dihydrofuran molecules. nih.gov The stability of the radical intermediates plays a key role in the regioselectivity of these cyclizations. nih.gov
An approach to synthesizing angular triquinanes involves an α-carbonyl radical cyclization. nih.gov This method has been applied in the total synthesis of enantiomerically pure (-)-5-oxosilphiperfol-6-ene. nih.gov
Reductive Dehalogenation and Related Processes
Reductive dehalogenation is a crucial process in organic synthesis. Bromo and chloro substituents can act as effective blocking groups on aromatic rings. After functionalizing other positions on the ring, the halogen can be removed. Catalytic hydrogenation under neutral conditions is a common method for this, with bromides being reduced more readily than chlorides. sci-hub.se
A variety of methods are available for the reduction of aryl bromides. sci-hub.se These include shifting the equilibrium of electrophilic bromination in the presence of a bromine scavenger, or using lithiation followed by quenching with water. sci-hub.se Heterogeneous palladium-on-carbon-catalyzed reduction with formate (B1220265) salts also provides good yields of dehalogenated products. sci-hub.se
More vigorous conditions are generally required for the reduction of aryl chlorides. sci-hub.se Methods such as photolysis in an alcohol solvent, or the use of a formate hydrogen donor with a palladium catalyst, have been employed. sci-hub.se
Metal-Catalyzed Radical Pathways
Metal-catalyzed reactions are central to modern organic synthesis. The α-arylation of amides from α-halo amides using metal-catalyzed cross-coupling reactions is a significant method for forming carbon-carbon bonds. thieme-connect.de This includes well-known reactions like the Suzuki-Miyaura, Kumada-Corriu, Negishi, and Hiyama cross-couplings. thieme-connect.de
The first Suzuki-Miyaura cross-coupling for the arylation of an α-halo amide was reported in 2001. thieme-connect.de Nickel-catalyzed versions of this reaction have also been developed. thieme-connect.de These reactions often utilize palladium or nickel catalysts to couple α-halo amides with organometallic reagents. thieme-connect.de
Metallaphotoredox catalysis, which merges nickel catalysis with organophotocatalysis, has been used for the cross-electrophile coupling of different organic halides. nih.gov This strategy employs α-amino radicals as halogen atom transfer (XAT) agents, enabling a variety of carbon-carbon bond formations under mild conditions. nih.gov
Photoredox Catalysis in α-Haloamide Transformations
Visible light photoredox catalysis has become a powerful tool in organic synthesis, allowing for reactions to occur under milder and more environmentally friendly conditions. princeton.edu This methodology can activate abundant chemicals into valuable products through novel mechanisms. princeton.edu
Organic photoredox catalysis has been used in a programmable approach to synthesize highly diversifiable piperazine cores. nih.gov This method involves the direct oxidation of a substrate followed by a 6-endo-trig radical cyclization with in situ generated imines. nih.gov
The merger of photoredox catalysis with other catalytic methods, such as nickel catalysis, has expanded the scope of possible transformations. nih.govprinceton.edu For instance, α-amino radicals generated via photoredox catalysis can act as halogen atom transfer agents in cross-coupling reactions. nih.gov
Rearrangement Reactions
Rearrangement reactions are fundamental in organic chemistry, often allowing for the construction of complex molecular architectures from simpler precursors.
Favorskii-type Rearrangements in α-Halo Ketone Analogs
The Favorskii rearrangement is a well-established reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives. wikipedia.orgnrochemistry.com In the case of cyclic α-halo ketones, this rearrangement results in a ring contraction. wikipedia.orglibretexts.org The reaction typically proceeds through a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile. wikipedia.orgslideshare.netorganic-chemistry.org
The mechanism is thought to involve the formation of an enolate on the side of the ketone away from the halogen atom. wikipedia.org This enolate then cyclizes to form the cyclopropanone intermediate. wikipedia.org An alternative mechanism, sometimes called the pseudo-Favorskii or quasi-Favorskii rearrangement, occurs when enolate formation is not possible. wikipedia.org
The choice of base influences the product; for example, using an alkoxide base yields an ester, while hydroxide leads to a carboxylic acid. wikipedia.orgnrochemistry.com The reaction also has a photochemical variant, known as the photo-Favorskii reaction. wikipedia.org
Hofmann-type Rearrangements of N-Chloroamide Intermediates
The Hofmann rearrangement is a well-established method for converting primary amides into primary amines with one less carbon atom. wikipedia.org The reaction typically proceeds by treating a primary amide with bromine or chlorine in a strong aqueous base, such as sodium hydroxide. wikipedia.orglibretexts.org The key sequence involves the deprotonation of the amide, formation of an N-haloamide, a second deprotonation to form an N-haloamide anion, rearrangement of the alkyl or aryl group from the carbonyl carbon to the nitrogen with concurrent loss of the halide ion to form an isocyanate intermediate, and finally, hydrolysis of the isocyanate to yield the primary amine and carbon dioxide. wikipedia.orgnrochemistry.com
It is critical to note that this compound, being a tertiary amide (the amide nitrogen is part of the piperidine (B6355638) ring and has no N-H protons), cannot directly undergo the classical Hofmann rearrangement. The reaction requires a primary amide (R-CONH₂) for the initial N-halogenation and subsequent deprotonation steps to occur. youtube.com
However, it is instructive to consider the hypothetical Hofmann rearrangement of an N-chloroamide intermediate derived from a primary amide analogue, such as 2-chloro-2-phenylacetamide . The mechanism for the rearrangement of this related substrate would follow these steps:
N-Chlorination : The primary amide is treated with a chlorinating agent (e.g., sodium hypochlorite, NaOCl) to form the N-chloroamide intermediate, N-chloro-2-chloro-2-phenylacetamide .
Deprotonation : A strong base abstracts the remaining acidic proton from the nitrogen atom to yield an N-chloroamide anion.
Rearrangement : This anion undergoes rearrangement where the chloro(phenyl)methyl group migrates from the carbonyl carbon to the nitrogen, displacing the chloride ion. This concerted step forms an isocyanate, 1-chloro-1-phenylethyl isocyanate .
Hydrolysis : Under the aqueous basic conditions, the isocyanate intermediate is not isolated but is rapidly hydrolyzed. Nucleophilic attack by hydroxide on the isocyanate's carbonyl carbon, followed by decarboxylation of the resulting carbamic acid, produces the final amine product, 1-chloro-1-phenylethylamine , which has one less carbon than the starting amide. youtube.com
While direct Hofmann rearrangement is not feasible for this compound itself, related N-chloroamides can be utilized in other transformations. For instance, under specific cobalt-catalyzed conditions, N-chloroamides can participate in C-H amidation reactions, effectively bypassing the Hofmann rearrangement pathway that would otherwise lead to isocyanate formation under basic conditions. acs.org
α-Carbon as a Nucleophilic Center
Despite the presence of the electronegative chlorine atom, the α-carbon of this compound can function as a nucleophilic center through the formation of an enolate intermediate. The acidity of the α-proton is enhanced by the adjacent carbonyl group, allowing for its abstraction by a suitable base.
Enolate Formation and Reactivity
Enolates are powerful nucleophiles in organic synthesis, typically formed by deprotonating the α-carbon of a carbonyl compound. masterorganicchemistry.com While enolates of esters and amides are generally more difficult to form than those of aldehydes and ketones, they can be generated using strong, non-nucleophilic bases like lithium diisopropylamide (LDA). youtube.commasterorganicchemistry.com
In the case of α-halo amides such as this compound, enolate formation presents a challenge, as dehalogenation can be a competing side reaction. However, research has shown that α-halo amides can serve as effective "latent enolates." acs.orgnih.gov The amide carbonyl group is less reactive than a ketone or ester carbonyl, which helps to suppress undesirable dehalogenation, making the formation of the α-chloro enolate feasible under specific conditions. acs.org The resulting enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom. masterorganicchemistry.com
Once formed, this nucleophilic enolate can react with various electrophiles. A primary application is in alkylation reactions, where the enolate attacks an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. masterorganicchemistry.com Recent advances have demonstrated that even the enantioselective alkylation of racemic α-bromo amide-derived Reformatsky reagents can be achieved using a nickel catalyst, highlighting the synthetic potential of these intermediates. nih.govacs.org
| Reactant/Condition | Electrophile | Potential Product | Reaction Type |
|---|---|---|---|
| 1. LDA, THF, -78 °C | - | Lithium enolate of this compound | Enolate Formation |
| 2. Then add CH₃I | Methyl Iodide | 1-[1-Chloro-1-phenylpropanoyl]piperidine | α-Alkylation |
| 2. Then add PhCHO | Benzaldehyde | 1-[1-Chloro-2-hydroxy-1,2-diphenylpropanoyl]piperidine | Aldol-type Addition |
| 2. Then add Br₂ | Bromine | 1-[Bromo(chloro)phenylacetyl]piperidine | α-Halogenation |
Mannich-type Reactions of α-Halo Amides
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgbyjus.com The classical reaction involves an active methylene (B1212753) compound (the nucleophile), an aldehyde (typically non-enolizable, like formaldehyde), and a primary or secondary amine. wikipedia.org The amine and aldehyde first react to form an electrophilic iminium ion, which is then attacked by the enol form of the active methylene compound. wikipedia.org
Recent studies have established that α-halo amides can function as competent enolate precursors for direct catalytic asymmetric Mannich-type reactions. acs.orgnih.gov In this context, an α-halo amide like this compound can serve as the active methylene component. Through catalytic enolization, it can add to electrophilic imines, such as N-carbamoyl imines, in a highly stereoselective manner. acs.org This methodology is significant because it demonstrates that α-halogenated monocarbonyl compounds, previously often overlooked as enolate sources due to potential side reactions, can be effectively utilized in C-C bond-forming reactions without dehalogenation. acs.orgnih.gov
The general catalytic cycle would involve the formation of the amide enolate, which then attacks the iminium ion electrophile. The success of this reaction highlights the synthetic utility of α-chloro amides as building blocks for accessing complex, enantioenriched, and halogenated chemical entities. nih.gov
| α-Halo Amide Substrate | Imine Electrophile | Catalyst/Base | Generic Product | Key Finding |
|---|---|---|---|---|
| α-chloro 7-azaindoline amide | N-carbamoyl imine | Chiral Cooperative Catalyst | β-Amino-α-chloro amide (Mannich Adduct) | Reaction proceeds with high stereoselectivity and without dehalogenation. acs.org |
Mechanistic Investigations of 1 Chloro Phenyl Acetyl Piperidine Transformations
Elucidation of Reaction Pathways
The reactivity of α-halo amides like 1-[Chloro(phenyl)acetyl]piperidine is dominated by the presence of the halogen atom alpha to the carbonyl group, which activates the molecule towards a variety of transformations. The nature of the base or nucleophile, solvent, and reaction conditions can steer the reaction towards different pathways, often involving highly reactive, transient intermediates.
Studies on Aziridinone (B14675917) Intermediates
One of the most debated and studied aspects of α-halo amide chemistry is the potential involvement of α-lactam, or aziridinone, intermediates. In the case of this compound, treatment with a strong, non-nucleophilic base could lead to intramolecular cyclization to form a highly strained three-membered aziridinone ring. This pathway is analogous to the Favorskii rearrangement in α-halo ketones.
The formation of the aziridinone intermediate from this compound would proceed via deprotonation at the α-carbon, a process made difficult by the lack of a proton at this position. However, in related secondary α-halo amides, this pathway is more plausible. For tertiary α-chloro amides, an alternative E1cB-like mechanism or a concerted process might be invoked, though these are less common. The presence of the phenyl group can influence the stability of any potential carbanionic character.
Should the aziridinone form, it would be a highly reactive species. Nucleophilic attack can occur at either of the two carbonyl carbons of the aziridinone ring. Attack at the original carbonyl carbon would lead to ring-opening and the formation of a rearranged product, while attack at the newly formed carbon would regenerate the original amide skeleton with a new substituent. The regioselectivity of this ring-opening is influenced by steric and electronic factors of both the aziridinone and the attacking nucleophile.
Proposed Carbocation and Aza-oxyallylic Cation Intermediates
An alternative pathway to the aziridinone intermediate involves the formation of cationic species. The presence of the electron-withdrawing carbonyl group and the electronegative chlorine atom can polarize the C-Cl bond, making it susceptible to cleavage, especially with the aid of a Lewis acid or in a polar solvent. This would lead to the formation of a carbocation at the α-position. The phenyl group attached to this carbon would significantly stabilize this carbocation through resonance.
Furthermore, the lone pair of electrons on the adjacent nitrogen atom of the piperidine (B6355638) ring can participate in stabilizing this positive charge, leading to the formation of a resonance-stabilized aza-oxyallylic cation. This delocalized cation has two electrophilic centers: the α-carbon and the carbonyl carbon. Nucleophilic attack at the α-carbon would result in a direct substitution product, while attack at the carbonyl carbon would lead, after rearrangement, to other products. The intermediacy of such a planar cationic species would likely result in racemization if the starting material were chiral.
Analysis of Tetrahedral Intermediates in Umpolung Amide Synthesis
The concept of "umpolung," or polarity inversion, offers a powerful strategy for forming bonds that are not accessible through conventional reactivity. In the context of this compound, umpolung strategies could be envisioned to make the α-carbon nucleophilic. However, a more direct application of umpolung thinking in amide synthesis involves the attack of a nucleophile on the carbonyl carbon.
In a typical nucleophilic acyl substitution reaction, a nucleophile attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate. The subsequent collapse of this intermediate would ideally involve the expulsion of the chloride ion from the adjacent carbon, a process that is not a standard leaving group departure from a tetrahedral intermediate.
More relevant to umpolung amide synthesis is the reaction of α-heteroatom-substituted amides with nucleophiles under conditions that promote a formal oxidation state reshuffle. While specific studies on this compound in this context are lacking, related research on α-bromo hydroxamates has shown that these can be converted into α-functionalized amides. This process is thought to proceed through the formation of an α-lactam intermediate, which is then opened by a nucleophile. The initial attack of the internal nucleophile (the nitrogen of the hydroxamate) on the carbon bearing the halogen would form a tetrahedral intermediate that then collapses to the α-lactam.
Role of Concerted Metallated Deprotonative (CMD) Processes
Concerted Metallated Deprotonative (CMD) mechanisms are typically invoked in the context of transition-metal-catalyzed C-H activation. For a molecule like this compound, a CMD pathway would most likely involve the activation of a C-H bond on the phenyl ring or the piperidine ring, rather than a direct transformation of the α-chloroacetyl moiety.
In a hypothetical CMD process, a high-valent transition metal, often coordinated to a carboxylate or carbonate base, would coordinate to a C-H bond of the substrate. Through a single, cyclic transition state, the C-H bond would be cleaved, a new carbon-metal bond would form, and the proton would be transferred to the base. This mechanism avoids the formation of a discrete organometallic intermediate via oxidative addition. While CMD is a common pathway for C-H functionalization with late transition metals like palladium, rhodium, and iridium, its direct relevance to the transformations at the α-carbon of this compound is less clear without specific experimental evidence.
Computational Chemistry and Theoretical Studies
In the absence of extensive experimental data, computational chemistry provides a powerful lens through which to investigate the plausible reaction mechanisms of this compound. Theoretical studies can be used to calculate the energies of reactants, intermediates, transition states, and products, thereby mapping out the potential energy surface of a reaction and identifying the most likely pathways.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the mechanisms of organic reactions due to its balance of accuracy and computational cost. DFT calculations could be employed to investigate the various proposed pathways for the transformation of this compound.
For instance, DFT could be used to:
Compare the energetics of aziridinone formation versus aza-oxyallylic cation formation. By calculating the activation barriers for both pathways, it would be possible to predict which intermediate is more likely to form under a given set of conditions.
Investigate the regioselectivity of nucleophilic attack on the proposed intermediates. The energies of the transition states for nucleophilic attack at the different electrophilic sites of the aziridinone or aza-oxyallylic cation could be calculated to predict the product distribution.
Model the role of the solvent. By using implicit or explicit solvent models, the effect of the solvent on the stability of charged intermediates and transition states can be assessed.
Analyze the structure and bonding of transition states. The geometry of the transition states can provide insights into the nature of the reaction mechanism (e.g., concerted versus stepwise).
While specific DFT studies on this compound are not readily found, numerous studies on related systems have demonstrated the utility of this approach. For example, DFT calculations have been instrumental in understanding the mechanisms of C-H activation reactions, including those proceeding via a CMD pathway, and in elucidating the complex potential energy surfaces of reactions involving strained intermediates like cyclopropanones and aziridinones.
Transition State Analysis
Transition state analysis is a cornerstone of mechanistic chemistry, offering a window into the highest energy point along a reaction coordinate. The structure and energy of the transition state dictate the rate and feasibility of a chemical transformation. For reactions involving piperidine derivatives, the introduction of different substituents at the nitrogen atom can significantly alter the ring conformation and, consequently, the transition state of subsequent reactions.
In the context of related piperidine compounds, the introduction of an electron-withdrawing group like the chloroacetyl group can induce a change in the piperidine ring's conformation. For instance, a study on 1-chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one revealed that the piperidine ring adopts a boat conformation. nih.gov This conformational preference is a critical factor in determining the approach of reactants and the geometry of the transition state.
Computational modeling, often employing quantum mechanics/molecular mechanics (QM/MM) methods, allows for the detailed mapping of reaction mechanisms, including the identification and characterization of transition states. nih.gov These studies can predict activation energies, which are crucial for understanding reaction kinetics. For example, in the hydrolysis of acetylcholine (B1216132) by acetylcholinesterase, QM/MM simulations have been instrumental in delineating a two-step mechanism involving acylation and deacylation, each with its own transition state. nih.gov While specific transition state analyses for this compound are not extensively detailed in the provided results, the principles derived from analogous systems are directly applicable.
Intermediate Stability and Energetics
The stability of reaction intermediates plays a pivotal role in directing the course of a chemical reaction. More stable intermediates are formed more readily, often leading to specific products. In the transformations of this compound, various intermediates can be postulated depending on the reaction conditions.
For instance, in nucleophilic substitution reactions, a carbocation intermediate might be formed upon the departure of the chloride ion. The stability of this carbocation would be influenced by the phenyl group through resonance stabilization. However, multistep mechanisms, such as the (E1cB)ip mechanism observed in the reaction of a similar fluorinated compound with piperidine, involve a pre-equilibrium step leading to an intermediate carbanion. rsc.org The energetics of these intermediates are crucial for determining the dominant reaction pathway.
The synthesis of a key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, proceeds through several intermediates, including an anilino-nitrile and an anilino-amide. researchgate.net The selective hydrolysis of the nitrile to the amide highlights the differential stability and reactivity of these intermediates under specific conditions. researchgate.net Although the direct study of intermediates in this compound reactions is not explicitly covered, the general principles of intermediate stability and their influence on reaction outcomes are well-established.
Table 1: Key Intermediates in Related Piperidine Transformations
| Reaction Type | Starting Material | Intermediate(s) | Reference |
| Strecker-type condensation | 1-Benzylpiperidin-4-one | Anilino-nitrile, Anilino-amide | researchgate.net |
| Elimination | 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine | Carbanion (in E1cB) | rsc.org |
This table is generated based on analogous reactions and illustrates potential intermediates.
Prediction of Stereoselectivity
Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. The prediction of stereoselectivity in reactions involving this compound would depend heavily on the nature of the chiral center and the reaction mechanism.
The introduction of a chloroacetyl group at the nitrogen of a substituted piperidone can lead to significant changes in the ring's conformation, which in turn influences the stereochemical outcome of subsequent reactions. nih.gov For example, in the synthesis of enantioenriched 3-substituted piperidines, a rhodium-catalyzed asymmetric reductive Heck reaction has been employed with high enantioselectivity. snnu.edu.cn The stereoselectivity in such catalytic systems is often governed by the chiral ligand attached to the metal center, which creates a chiral environment around the reacting substrate.
Computational methods can be employed to predict the stereochemical outcome of a reaction by comparing the energies of the transition states leading to different stereoisomers. The lower energy transition state will correspond to the major product. While specific predictive studies for this compound were not found, the principles are well-illustrated in the cycloaddition reactions of azaheptafulvenes, where the stereoselectivity is influenced by the electronic nature of the reactants and steric factors. researchgate.net
Molecular Dynamics (MD) Simulations in Enzymatic Reactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including enzyme-substrate interactions. These simulations can provide detailed insights into the binding of a ligand, conformational changes in the enzyme, and the pathway of an enzymatic reaction over time.
In the context of cholinesterases, which are potential targets for piperidine-based inhibitors, MD simulations have been used to understand how inhibitors access the active site. nih.gov These simulations revealed that the entrance to the catalytic gorge is highly flexible, allowing for the entry of inhibitors. nih.gov For instance, MD simulations of paeoniflorin (B1679553) with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) showed that the compound interacts with the active-site gorge through hydrogen bonds and water bridges. nih.gov
While specific MD simulations for this compound were not identified in the search results, these examples demonstrate the utility of MD simulations in elucidating the molecular interactions that govern the inhibitory activity of compounds. Such studies could be applied to this compound to predict its binding mode and affinity for various enzymatic targets.
Kinetic Isotope Effect (KIE) Studies for Mechanistic Insights
The kinetic isotope effect (KIE) is a powerful experimental tool used to determine the rate-determining step of a reaction and to probe the structure of the transition state. It is defined as the ratio of the rate constant of a reaction with a lighter isotope to the rate constant with a heavier isotope (k_light/k_heavy).
A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. For example, a significant kH/kD value suggests that a C-H bond is cleaved in the slowest step of the reaction. baranlab.org However, the presence of a primary KIE does not definitively prove that C-H cleavage is the rate-determining step, as other factors can influence the observed effect. baranlab.org
Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. nih.gov These effects are typically smaller than primary KIEs and can provide information about changes in hybridization at the carbon atom undergoing the reaction. nih.gov
In studies of elimination reactions involving piperidine, KIEs have been used to distinguish between different mechanistic pathways. For instance, in the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine, the observed kH/kD values of 1.0 to 1.6 at 30 °C, along with other kinetic data, were consistent with a multistep (E1cB)ip mechanism rather than a concerted E2 mechanism. rsc.org Similarly, chlorine KIEs have been used to elucidate the mechanisms of elimination and nucleophilic substitution reactions. researchgate.net
Table 2: Representative Kinetic Isotope Effects in Related Reactions
| Reaction | Isotopic Substitution | k_light/k_heavy | Mechanistic Implication | Reference |
| Reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine | H/D | 1.0 - 1.6 | Consistent with (E1cB)ip mechanism | rsc.org |
| Triethylamine-promoted elimination from 1-chloro-2-phenylethane | 35Cl/37Cl | 1.0086 | Suggests a concerted E2 mechanism | researchgate.net |
This table provides examples of how KIEs are used to infer reaction mechanisms.
Applications in Organic Synthesis: 1 Chloro Phenyl Acetyl Piperidine As a Building Block
Construction of Chiral Scaffolds
The development of chiral molecules is a cornerstone of modern medicinal chemistry, as the stereochemistry of a compound can significantly influence its biological activity. researchgate.net 1-[Chloro(phenyl)acetyl]piperidine has proven to be a valuable precursor for the synthesis of various chiral scaffolds. Chiral piperidine-containing molecules are of particular interest due to their prevalence in a wide range of pharmaceuticals. researchgate.netresearchgate.net The introduction of chirality can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.netresearchgate.net
Enantiopure α-Chiral Amides
The synthesis of enantiopure α-chiral amides is a significant area of research, with applications in the development of novel therapeutic agents and asymmetric catalysts. rsc.org While direct synthesis from this compound is not extensively detailed in the provided results, the broader context of synthesizing chiral amides suggests potential pathways. rsc.org Asymmetric synthesis often involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. rsc.org For instance, the acylation of a chiral amine with chloro(phenyl)acetyl chloride could theoretically produce a chiral amide. The subsequent introduction of the piperidine (B6355638) moiety would then complete the synthesis of a derivative of this compound.
| Reactant 1 | Reactant 2 | Product Type | Significance |
| Chiral Amine | Chloro(phenyl)acetyl chloride | Enantiopure α-Chiral Amide | Building blocks for pharmaceuticals and asymmetric catalysts. rsc.org |
| Piperidine | Chiral α-chloro(phenyl)acetyl derivative | Chiral this compound derivative | Introduction of a key pharmacophore. researchgate.netresearchgate.net |
Chiral α-Amino Amides and α-Oxy Amides
The synthesis of chiral α-amino amides and α-oxy amides represents an important extension of the utility of this compound as a synthetic building block. A general method for synthesizing chiral α-amino amides involves the ammonolysis of substituted chiral α-carbamate hydrochlorides. google.com This suggests a potential, albeit indirect, route where a derivative of this compound could be functionalized to an appropriate precursor for such a reaction.
The direct α-amination of amides to produce primary α-amino amides under mild conditions has also been reported. nih.gov This method could potentially be adapted for the α-amination of this compound, followed by further transformations to yield chiral products. The synthesis of α-oxy amides can be envisioned through nucleophilic substitution of the chloro group in this compound with a chiral alcohol or through the use of chiral phase-transfer catalysts.
Synthesis of Complex Heterocyclic Systems
The reactivity of this compound makes it a suitable starting material for the construction of more complex heterocyclic systems. These systems are often found at the core of biologically active molecules.
Aziridinone (B14675917) Derivatives
While direct synthesis of aziridinone derivatives from this compound is not explicitly detailed, the synthesis of related β-lactams from similar precursors is well-established. nih.govresearchgate.net The formation of the three-membered aziridine (B145994) ring is a challenging synthetic step. However, the chloroacetyl group in this compound provides a handle for intramolecular cyclization reactions that could potentially lead to aziridinone-containing structures under specific reaction conditions.
β-Lactam Ring Systems
The β-lactam ring is a core structural feature of many important antibiotics. nih.gov The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a common method for synthesizing β-lactams. nih.gov While not a direct application of this compound, the synthesis of 3-chloro-azetidin-2-ones has been achieved through the cyclocondensation of Schiff bases with chloroacetyl chloride. researchgate.net This highlights the utility of the chloroacetyl moiety in forming the β-lactam ring. It is conceivable that a derivative of this compound could be elaborated into a suitable precursor for a Staudinger-type reaction to generate novel β-lactam structures.
| Reaction Type | Reactants | Product | Key Feature |
| Staudinger [2+2] Cycloaddition | Ketene + Imine | β-Lactam | Formation of the four-membered azetidinone ring. nih.gov |
| Cyclocondensation | Schiff base + Chloroacetyl chloride | 3-Chloro-azetidin-2-one | Incorporation of the chloroacetyl unit into the β-lactam. researchgate.net |
γ-Lactams (e.g., Pyrrolidones) via Radical Cyclization
Pyrrolidones, also known as γ-lactams, are five-membered heterocyclic compounds present in many biologically active molecules. researchgate.net Radical cyclization of trichloroacetamides is a known method for synthesizing γ-lactams. scispace.comnih.gov Although this compound is a monochloroacetamide derivative, the principles of radical cyclization could potentially be applied. For instance, an N-allyl derivative of a related phenylacetamide could undergo an intramolecular radical cyclization to form a pyrrolidone ring. researchgate.net The development of efficient methods for the construction of substituted γ-lactams is an important synthetic goal due to the prevalence of this scaffold in natural products. researchgate.net
Formation of Diverse Carbon-Carbon Bonds
The electrophilic α-carbon in this compound is a key handle for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.
Metal-catalyzed cross-coupling reactions provide a powerful method for the α-arylation of amides. While the direct arylation of amide enolates is a common strategy, the use of α-halo amides as electrophilic partners in reactions with organometallic reagents is a well-established alternative. thieme-connect.de Various cross-coupling protocols, such as Suzuki-Miyaura, Kumada-Corriu, and Negishi reactions, can be applied. thieme-connect.de
In this context, this compound can react with an arylboronic acid (Suzuki), a Grignard reagent (Kumada), or an organozinc reagent (Negishi) in the presence of a suitable metal catalyst, typically based on palladium or nickel. thieme-connect.denih.govacs.org The catalytic cycle generally involves oxidative addition of the C-Cl bond to the low-valent metal center, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. This methodology allows for the synthesis of α,α-diaryl amides, which are important structural motifs in medicinal chemistry.
Overview of α-Arylation Cross-Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Typical Catalyst |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid/ester | Palladium(0) complexes |
| Kumada-Corriu | Aryl Grignard reagent (ArMgX) | Nickel or Iron complexes |
This table outlines common cross-coupling reactions applicable for the α-arylation of α-halo amides.
The α-carbon of this compound is a tertiary carbon center. The substitution of the chlorine atom with a carbon-based nucleophile leads to the formation of a sterically hindered quaternary carbon center. This transformation is typically achieved through a nucleophilic substitution (SN2) reaction.
A variety of carbon nucleophiles, such as organocuprates, enolates, or stabilized carbanions, can be used to displace the chloride. Phase-transfer catalysis (PTC) is a particularly effective technique for such alkylations, allowing the reaction between an organic-soluble substrate like this compound and an aqueous-soluble nucleophile under mild conditions. nih.govacsgcipr.org The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile into the organic phase where it can react. mdpi.com This method provides a direct route to α-phenyl-α-alkyl piperidine amides, creating a valuable quaternary stereocenter. nih.gov
The structure of this compound allows for difunctionalization, where two new functional groups are introduced into the molecule. This can be achieved through sequential or one-pot reactions targeting different reactive sites.
One approach involves the reaction at both the α-carbon and the carbonyl group. For instance, the chlorine atom can be substituted by a nucleophile, followed by the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the amide carbonyl. researchgate.net Activation of the amide may be necessary to facilitate addition to the typically unreactive carbonyl group.
Alternatively, an umpolung (reactivity reversal) strategy can be employed. While the α-carbon is typically electrophilic, it can be rendered nucleophilic under certain conditions after substitution of the chlorine. More directly, the existing electrophilic α-carbon and the carbonyl carbon represent two distinct electrophilic sites. A carefully chosen reagent could potentially orchestrate a reaction involving both sites. For example, a difunctional reagent could first attack the α-carbon, and a subsequent intramolecular reaction could involve the carbonyl group. Such strategies enable the rapid construction of molecular complexity from a relatively simple starting material. nih.gov
Advanced Research Directions and Methodological Innovations for α Chloroamides
Development of Sustainable Synthetic Methodologies
Green Chemistry Principles in α-Haloamide Synthesis
A significant advancement in the sustainable synthesis of α-chloroamides is the utilization of water as a reaction medium. Traditional methods often rely on volatile and hazardous organic solvents. In contrast, aqueous methods for the synthesis of 2-chloro-N-substituted acetamides have been developed. researchgate.net For instance, the reaction of an amine with chloroacetyl chloride can be carried out in an aqueous solution of sodium hydroxide (B78521). researchgate.net This approach not to only minimizes the use of organic solvents but can also simplify product isolation, as the α-chloroamide product may precipitate out of the aqueous medium and be collected by filtration. researchgate.net
Another key aspect of green chemistry is the development of metal-free catalytic systems. Research has demonstrated the rapid N-chloroacetylation of anilines and amines in a phosphate (B84403) buffer, a metal-free and neutral condition, which offers an eco-friendly and scalable process.
The table below summarizes a general green synthetic procedure for N-substituted 2-chloroacetamides.
| Parameter | Description | Reference |
| Reactants | Substituted aromatic amine, Chloroacetyl chloride | researchgate.net |
| Solvent | 10% NaOH solution (aqueous) | researchgate.net |
| Conditions | Ice bath cooling, dropwise addition | researchgate.net |
| Work-up | Precipitation and filtration | researchgate.net |
| Advantages | Use of water as solvent, simple work-up | researchgate.net |
Exploitation of Photoredox and Biocatalysis
The convergence of photoredox catalysis and biocatalysis has opened up new avenues for the synthesis of α-chloroamides with high selectivity. Photoenzymatic methods, in particular, have shown great promise for the asymmetric synthesis of these compounds. nih.gov
A notable example is the use of an engineered flavin-dependent "ene"-reductase (ERED) to catalyze the coupling of α,α-dichloroamides with alkenes, affording α-chloroamides in good yields and with excellent stereoselectivity. nih.gov This process is initiated by the photoexcitation of a charge-transfer complex formed between the enzyme, the substrate, and a cofactor, leading to the generation of a radical intermediate that undergoes a highly controlled reaction within the enzyme's active site. nih.gov This method leverages the precision of enzymatic catalysis with the mild activation provided by visible light, representing a significant step forward in sustainable and selective synthesis. nih.gov
Biocatalysis, in a broader sense, offers a powerful tool for amide bond formation under mild conditions, often in aqueous environments. nih.gov Enzymes like lipase (B570770) B from Candida antarctica (CALB) have been effectively used for the synthesis of a diverse range of amides, showcasing the potential for enzymatic methods to become a green and industrially viable alternative to traditional chemical synthesis. nih.gov
Precision in Stereochemical Control
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the precise control of stereocenters during the synthesis of α-chloroamides is of paramount importance.
Enantioselective Catalysis for Challenging Transformations
Achieving high enantioselectivity in the synthesis of α-chloroamides, especially those with tertiary stereocenters, has been a significant challenge. Organocatalysis has emerged as a powerful strategy to address this. For instance, chiral squaramide catalysts have been successfully employed for the enantioselective α-chlorination of silyl (B83357) ketene (B1206846) acetals with N-chlorosuccinimide (NCS), producing tertiary α-chloro esters with high enantiomeric excess. nih.gov The catalyst is believed to activate and orient both reactants through non-covalent interactions, facilitating a highly stereoselective transformation. nih.gov
Furthermore, the combination of an achiral rhodium catalyst with a chiral squaramide co-catalyst has enabled the highly enantioselective N-alkylation of primary amides through a carbene N-H insertion reaction, providing a rapid and efficient route to α-chiral amides. researchgate.net
The table below presents examples of catalysts used in the enantioselective synthesis of α-chloro and α-chiral amides, highlighting the achieved enantioselectivity.
| Catalyst/Method | Transformation | Product Type | Enantiomeric Ratio (e.r.) / Enantiomeric Excess (e.e.) | Reference |
| Engineered Photoenzyme (ERED) | Reductive coupling of α,α-dichloroamides and alkenes | α-Chloroamides | up to 99:1 e.r. | nih.gov |
| Chiral Squaramide | α-chlorination of silyl ketene acetals | Tertiary α-chloro esters | up to 97.5:2.5 e.r. | nih.gov |
| Rhodium/Chiral Squaramide Co-catalysis | Carbene N-H insertion into primary amides | α-Chiral amides | up to 97:3 e.r. | researchgate.net |
Control over Diastereoselectivity in Multi-Stereocenter Synthesis
The synthesis of molecules with multiple stereocenters presents the additional challenge of controlling diastereoselectivity. Conjugate addition reactions to α,β-unsaturated amides and lactams have proven to be a valuable tool for the formation of carbon-carbon bonds with stereocontrol. nih.gov By using chiral Michael acceptors, it is possible to block one face of the double bond, leading to the preferential formation of one diastereomer. nih.gov
In the context of photoenzymatic synthesis, a reaction of α-methylstyrene with an α,α-dichloroamide yielded a product with both α- and γ-stereocenters with impressive enantioselectivity and diastereoselectivity. This demonstrates the potential of engineered enzymes to control the formation of multiple stereocenters in a single transformation.
Catalyst Design and Optimization
The performance of a catalytic system is intrinsically linked to the design of the catalyst. The rational design and optimization of catalysts are crucial for achieving high efficiency, selectivity, and sustainability in the synthesis of α-chloroamides.
In the field of biocatalysis, protein engineering plays a pivotal role in tailoring enzymes for specific reactions. By creating and screening libraries of enzyme variants with mutations in the active site, researchers can identify catalysts with improved activity, stability, and selectivity. nih.gov For the photoenzymatic synthesis of α-chloroamides, an initial screening of a library of ene-reductase variants led to the identification of a mutant with superior performance. nih.gov Subsequent rounds of iterative saturation mutagenesis further enhanced the yield and enantioselectivity of the desired product. nih.gov
In organocatalysis, the systematic evaluation of catalyst structure is key to optimization. For the enantioselective chlorination using squaramide catalysts, a study of derivatives with different aromatic components revealed a strong dependence of enantioselectivity on the size and shape of the aromatic substituent. nih.gov This systematic approach allows for the fine-tuning of the catalyst structure to achieve optimal performance for a specific transformation. The development of dual catalytic systems, such as the combination of nickel and photoredox catalysis for the direct carbamoylation of (hetero)aryl bromides, also showcases how innovative catalyst design can enable novel and challenging transformations under mild conditions. nih.gov
Rational Design of Chiral Catalysts and Ligands
The creation of effective chiral catalysts is a complex undertaking that hinges on the interplay between the catalyst's structure, the reaction mechanism, and the desired stereochemical result. numberanalytics.com Key strategies in this area involve meticulous ligand design and appropriate metal selection to create a chiral environment that directs the formation of one enantiomer over the other. numberanalytics.com
In the context of α-chloroamides, research has demonstrated the efficacy of chiral ammonium (B1175870) salt catalysts for asymmetric α-halogenation. jku.at For instance, the α-chlorination of α-phenyl-substituted isoxazolidin-5-ones has been achieved with high enantioselectivity using Maruoka's spirocyclic binaphthyl-based ammonium salts. jku.at Mechanistic studies suggest a two-step process: an initial, rapid asymmetric α-chlorination, followed by a slower kinetic resolution controlled by an ammonium phenoxide, which enhances the enantiomeric excess of the final product. jku.at
The design of ligands is crucial for modulating the steric and electronic properties around a metal center or within a catalyst's active site. numberanalytics.com For C–N atropisomeric scaffolds like certain N-chloroanilides, the stereoelectronic nature of the amide has been shown to significantly influence the rate of racemization. rsc.org Computational and experimental studies on these molecules revealed that racemization is correlated with amide isomerization, a finding that has broad implications for the design of stable, axially chiral C–N compounds. rsc.org
The following table summarizes the performance of different chiral catalysts in the asymmetric α-chlorination of a model substrate.
| Catalyst | Base | Solvent | Conversion (%) | Yield (%) | Enantiomeric Ratio |
| A1 | PhONa | Toluene | >98 | ~50 | 88:12 |
| A2 | PhONa | Toluene | >98 | ~50 | 90:10 |
| B | PhONa | Toluene | >98 | ~50 | 72:28 |
| C | Cs₂CO₃ | Toluene | 65 | 55 | 53:47 |
| Data derived from studies on the asymmetric α-chlorination of α-phenyl-substituted isoxazolidin-5-ones using N-chlorosuccinimide. jku.at |
Engineering of Photoenzymes for Non-Natural Reactions
A groundbreaking approach in asymmetric synthesis involves the use of engineered photoenzymes to perform reactions not found in nature. acs.org By integrating photocatalysis modes like triplet energy transfer into proteins, artificial photoenzymes can be created that expand the scope of biocatalysis. acs.org
Researchers have successfully evolved flavin-dependent "ene"-reductases (EREDs) to catalyze the asymmetric coupling of α,α-dichloroamides with alkenes, producing α-chloroamides with high yield and excellent stereoselectivity. nih.gov This photoenzymatic hydroalkylation of olefins overcomes the poor selectivity for the C-C bond-forming event that often plagues such reactions. nih.gov The process is initiated by the photoexcitation of a charge-transfer complex formed between the flavin cofactor, the dichloroamide, and the alkene, which is templated by the enzyme's active site. nih.govdocumentsdelivered.com
Protein engineering, including techniques like iterative site-saturation mutagenesis (ISM) and machine learning-guided rational design, has been instrumental in improving enzyme performance. nih.gov By targeting residues in the active site, mutants of EREDs from Gluconobacter oxydans (GluER) and Moraxella osloensis (MorB) have been developed with enhanced yield, chemoselectivity (suppressing dehalogenated byproducts), and enantioselectivity. nih.gov
Another novel photoenzymatic reaction is the radical cyclization of α-chloroamides to generate β-stereogenic lactams, which are important structural motifs in many medically relevant compounds. acs.org Ene-reductases provide a chiral environment that can control the stereochemical outcome of these radical reactions. acs.org
| Engineered Enzyme | Substrates | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
| GluER-T36A-W66F | α,α-dichloropyrrolidine amide + styrene | α-chloroamide | 31 | 65:35 |
| Evolved GluER | Various dichloroamides + alkenes | α-chloroamides | up to 95 | up to 99:1 |
| GluER-G6 | α-chloroacetamide | γ-lactam | 12 | 96:4 |
| OYE1 | α-chloroacetamide | γ-lactam | 15 | 80:20 |
| Data derived from photoenzymatic hydroalkylation and radical cyclization reactions. nih.govacs.org |
In-depth Mechanistic Understanding of Chemical Transformations
A thorough understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. For α-chloroamides and related compounds, significant effort has been dedicated to elucidating the pathways of their formation and subsequent transformations.
Real-time Probing of Transient Intermediates
The direct observation and characterization of short-lived reaction intermediates are crucial for validating proposed mechanistic pathways. Advanced spectroscopic techniques are often employed for this purpose. In a study on the transformation of α-thioamides into α-thio-β-chloroacrylamides using N-chlorosuccinimide (NCS), the mechanistic pathway was established through the isolation and characterization of intermediate compounds. researchgate.netnih.gov
Furthermore, the use of on-flow ReactIR and ¹H NMR reaction monitoring has provided spectroscopic evidence for the transient species involved in this reaction cascade. researchgate.net These real-time analytical methods allowed for the identification and characterization of multiple intermediates, including the crucial chlorosulfonium ion, offering a deeper insight into the chlorination process and the influence of solvents on the reaction outcome. researchgate.net
Unraveling Complex Catalytic Cycles
Many advanced synthetic methods rely on complex catalytic cycles to achieve high selectivity and efficiency. Unraveling these cycles is key to catalyst optimization and reaction design.
In the photoenzymatic synthesis of α-chloroamides, mechanistic studies indicate that the reaction proceeds via a radical mechanism. nih.govdocumentsdelivered.com The cycle begins with a single electron reduction of the α,α-dichloroamide by the flavin hydroquinone (B1673460) (FMNhq), which is generated by light. nih.govacs.org This forms a radical intermediate that then adds to an alkene. The resulting prochiral alkyl radical is terminated via a hydrogen atom transfer (HAT) from the flavin semiquinone radical (FMNsq•) to afford the final α-chloroamide product with high enantioselectivity, regenerating the oxidized flavin (FMNox). nih.govacs.org The precise orientation of the substrates within the enzyme's active site is believed to control the stereoselectivity of the C-C bond formation. nih.govdocumentsdelivered.com
Similarly, the photoinduced radical cyclization of α-chloroamides within an ene-reductase active site follows a distinct cycle. acs.org The flavin hydroquinone cofactor acts as a single electron reductant, causing the mesolytic cleavage of the C-Cl bond to form a radical intermediate. acs.org This radical undergoes cyclization to an exocyclic radical, which is then terminated by a hydrogen atom transfer from the flavin semiquinone radical to yield the lactam product and the oxidized flavin. acs.org
These detailed mechanistic insights, from the rational design of catalysts to the intricate workings of photoenzymatic cycles, are paving the way for the synthesis of complex molecules like 1-[Chloro(phenyl)acetyl]piperidine with unprecedented precision and efficiency.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-[Chloro(phenyl)acetyl]piperidine?
The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. Key steps include:
- Acylation : Reaction of piperidine with chloro(phenyl)acetyl chloride under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the acyl chloride intermediate .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling temperature (e.g., 0–5°C during acylation) and solvent polarity (e.g., ethyl acetate/hexane mixtures) .
- Validation : Characterization via H/C NMR and HPLC (>95% purity threshold) to confirm structural integrity .
Q. How can structural features of this compound be correlated with its bioactivity?
Quantitative Structure-Activity Relationship (QSAR) models are employed to link structural descriptors (e.g., logP, molecular weight, electronic parameters) to experimental bioactivity data. For example:
- Key Descriptors : Chlorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets, while the acetyl group improves metabolic stability .
- Experimental Validation : pIC values from enzyme inhibition assays (e.g., acetylcholinesterase) are statistically correlated with computed descriptors using multiple linear regression .
Table 1 : Example QSAR Parameters for Piperidine Derivatives
| Descriptor | Role in Bioactivity | Experimental pIC Range |
|---|---|---|
| logP | Lipophilicity | 2.1–4.3 |
| Polar Surface Area | Membrane permeability | 45–70 Ų |
| H-bond acceptors | Target interaction | 3–5 |
Advanced Research Questions
Q. How can in silico pharmacokinetic models guide the optimization of this compound derivatives?
ADMET Predictor™ and MedChem Designer™ software are used to simulate:
- Absorption : Predicted Caco-2 permeability (>8 × 10 cm/s) and intestinal absorption (>80%) .
- Metabolism : Cytochrome P450 (CYP) inhibition risks (e.g., CYP3A4 IC < 10 μM flags hepatotoxicity) .
- Toxicity : Ames test predictions for mutagenicity and hERG channel binding alerts .
Methodological Tip : Cross-validate in silico results with in vitro assays (e.g., microsomal stability tests) to resolve discrepancies .
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
Common pitfalls include overfitting QSAR models or neglecting stereochemical effects. Strategies:
- Model Refinement : Use leave-one-out cross-validation (LOO-CV) to assess model robustness (Q > 0.5 required) .
- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to rule out variability .
- Structural Reanalysis : Re-examine NMR/X-ray crystallography data to confirm stereochemistry, as misassigned configurations can invalidate predictions .
Q. What novel synthetic strategies could improve the scalability of this compound derivatives?
- Flow Chemistry : Continuous synthesis reduces reaction times and improves yield consistency (e.g., 20% higher yield vs. batch methods) .
- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINAP-metal complexes) enable enantioselective acylation, critical for CNS-targeted derivatives .
- Green Chemistry : Solvent-free mechanochemical synthesis reduces waste and energy use .
Table 2 : Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Traditional Batch | 65–75 | 90–95 | Moderate |
| Flow Chemistry | 85–90 | 95–99 | High |
| Mechanochemical | 70–80 | 85–90 | Limited |
Key Considerations for Experimental Design
- Analytical Rigor : Use orthogonal techniques (e.g., LC-MS + NMR) to confirm compound identity .
- Data Reproducibility : Report reaction conditions (e.g., solvent, catalyst loading) in detail to enable replication .
- Ethical Compliance : Adhere to safety protocols for handling chlorinated intermediates (e.g., fume hood use, PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
